molecular formula C13H12BrNO2 B2875911 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1240620-34-1

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine

Cat. No.: B2875911
CAS No.: 1240620-34-1
M. Wt: 294.148
InChI Key: CRABHNMKMUZREG-UHFFFAOYSA-N
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Description

“2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine” is a chemical compound with the CAS Number: 193344-39-7 . It has a molecular weight of 264.12 . The IUPAC name for this compound is 2-bromo-6-(4-methoxyphenyl)pyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10BrNO/c1-15-10-7-5-9 (6-8-10)11-3-2-4-12 (13)14-11/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.12 . The refractive index is n20/D 1.559 (lit.) . The boiling point is 206 °C (lit.) , and the density is 1.53 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antiviral Activity

Research on derivatives of pyrimidines, which may share structural similarities with "2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine", highlights the potential antiviral properties of such compounds. Specifically, 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects against retrovirus replication in cell culture, indicating their potential application in antiviral therapies (Hocková et al., 2003).

Corrosion Inhibition

A study on a new pyridine derivative, specifically 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine, demonstrated its significant inhibitory effect on mild steel corrosion in hydrochloric acid medium. This suggests that "this compound" could have applications in corrosion inhibition, contributing to the development of more efficient corrosion inhibitors (Saady et al., 2020).

Organoselenium Catalysis

Research involving organoselenium and DMAP co-catalysis for the regioselective synthesis of halolactones and bromooxepanes indicates the utility of brominated pyridine derivatives in synthetic chemistry. These compounds can facilitate the synthesis of medium-sized rings with high transannular strain, showcasing their potential in complex organic synthesis processes (Verma et al., 2016).

Antibacterial Activity

The synthesis of 4-pyrrolidin-3-cyanopyridine derivatives from a substrate similar to "this compound" and their evaluation for antimicrobial activity reveal that such compounds can be highly effective against a range of aerobic and anaerobic bacteria. This highlights the potential for developing new antibacterial agents based on the structural framework of "this compound" (Bogdanowicz et al., 2013).

Suzuki Cross-Coupling Reactions

Functionalized pyridylboronic acids, including derivatives similar to "this compound", have been utilized in Suzuki cross-coupling reactions to yield novel heteroarylpyridines. These reactions are pivotal in the synthesis of complex organic molecules, indicating the role of such compounds in advancing synthetic organic chemistry (Parry et al., 2002).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

2-bromo-6-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABHNMKMUZREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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